3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine
Übersicht
Beschreibung
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a benzodioxin moiety and a chlorine substituent at the 3-position
Vorbereitungsmethoden
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be synthesized from 3,4,6-trichloropyridazine and catechol. The synthetic route involves the catalytic reduction of the intermediate product to form the desired compound . The reaction conditions typically include the use of alkoxide ions or amines, which can lead to nucleophilic displacement reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro-substituent can be replaced by nucleophiles such as alkoxide ions or amines.
Ring cleavage: The dioxin ring can be cleaved under certain conditions, such as heating with morpholine or boiling with methanolic sodium methoxide.
Common reagents used in these reactions include alkoxide ions, amines, morpholine, and methanolic sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be compared with other similar compounds, such as:
[1,4]Benzodioxino[2,3-b]quinoxaline: This compound has a similar dioxin ring but differs in the fused heterocyclic system.
[1,4]Benzodioxino[2,3-d]pyridazine: This compound is another derivative of pyridazine with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5ClN2O2 |
---|---|
Molekulargewicht |
220.61 g/mol |
IUPAC-Name |
3-chloro-[1,4]benzodioxino[3,2-c]pyridazine |
InChI |
InChI=1S/C10H5ClN2O2/c11-9-5-8-10(13-12-9)15-7-4-2-1-3-6(7)14-8/h1-5H |
InChI-Schlüssel |
BCGMUQXRQVFTNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC(=NN=C3O2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.